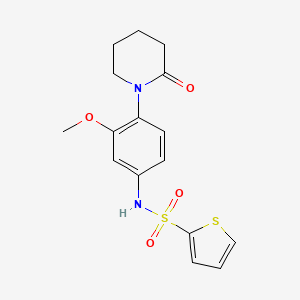![molecular formula C24H24FN5O2 B2862009 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 946204-29-1](/img/structure/B2862009.png)
2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide” is a type of pyridazine derivative . Pyridazines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of novel fused pyridazines, such as the compound , has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridazine derivatives include a Diaza–Wittig reaction . Further details specific to “2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide” are not available in the retrieved sources.科学的研究の応用
Anticancer Activity
Fluoro-substituted compounds, like 6-Fluorobenzo[b]pyran derivatives, have been investigated for their anticancer properties. These compounds, through various synthetic pathways, have shown activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). This suggests that fluoro-substituted pyrazolopyridazines might also possess similar anticancer properties due to the presence of a fluorophenyl group.
Neurodegenerative Disorders Imaging
Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, particularly those with fluoroalkyl and fluoropropoxy groups, have shown high in vitro affinity for peripheral benzodiazepine receptors (PBRs). These compounds, upon radiolabeling, have been used in biodistribution studies to map PBR expression, which is relevant in neurodegenerative disorders (Fookes et al., 2008). Given the structural similarity, derivatives of 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide may also be applicable in the development of imaging agents for such disorders.
Antipsychotic Potential
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds with fluorophenyl groups, has uncovered potential antipsychotic properties without the interaction with dopamine receptors typical of clinically available antipsychotic agents. These findings point to a novel pathway for antipsychotic drug development, potentially avoiding some of the side effects associated with dopamine receptor antagonism (Wise et al., 1987). This could indicate that the fluoro-substituted pyrazolopyridazine derivatives may offer new avenues for antipsychotic drug research.
Anti-inflammatory Activity
Compounds with chloro- and fluoro-substituted phenyl groups have demonstrated significant anti-inflammatory activity in pharmacological assays. For example, derivatives of N-(3-chloro-4-flurophenyl) have been synthesized and shown to possess considerable anti-inflammatory properties, suggesting a potential role in developing new anti-inflammatory drugs (Sunder et al., 2013). This provides a rationale for exploring the anti-inflammatory capabilities of similar fluorophenyl-containing compounds.
作用機序
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway .
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, thereby inhibiting its kinase activity . This interaction blocks the downstream necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 by the compound affects the necroptosis signaling pathway . Necroptosis is a form of programmed cell death that is distinct from apoptosis. By inhibiting RIPK1, the compound prevents the activation of this pathway, thereby preventing cell death.
Pharmacokinetics
The compound has been found to have acceptable pharmacokinetic characteristics. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . Furthermore, it has an oral bioavailability of 59.55% , indicating a good level of absorption when administered orally.
Result of Action
The inhibition of RIPK1 by the compound leads to the prevention of necroptosis, thereby preventing cell death . This can be particularly beneficial in the treatment of diseases where necroptosis plays a key role, such as certain inflammatory diseases .
Action Environment
While specific environmental factors influencing the action of this compound are not mentioned in the available literature, it is generally known that factors such as pH, temperature, and the presence of other molecules can influence the efficacy and stability of a compound
特性
IUPAC Name |
2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-16(2)22-20-14-27-30(19-10-8-18(25)9-11-19)23(20)24(32)29(28-22)15-21(31)26-13-12-17-6-4-3-5-7-17/h3-11,14,16H,12-13,15H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQXMRSSIVAKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861928.png)


![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861934.png)
![4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2861935.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2861937.png)
![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2861938.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2861941.png)
![(1S)-1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanamine](/img/structure/B2861942.png)
![4-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2861943.png)
![6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride](/img/structure/B2861945.png)

![7-(3-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861947.png)
